BTZO-1
Vue d'ensemble
Description
BTZO-1 is an antioxidant response element (ARE) activator with cardioprotective activity. It increases expression of an ARE-luciferase reporter construct in H9c2 cells in a concentration-dependent manner as well as mRNA expression of the ARE-regulated genes for the glutathione S-transferase Ya subunit (GST Ya) and heme oxygenase-1 (HO-1) in neonatal rat cardiomyocytes. This compound binds to macrophage migration inhibitory factor (MIF; Kd = 68.6 nM) and increases expression of GST Ya in H9c2 cells in a MIF-dependent manner when used at a concentration of 3 μM. It inhibits cell death induced by serum deprivation or doxorubicin in neonatal rat cardiomyocytes in a concentration-dependent manner.
This compound is an activator of the glutathione S-transferase Ya subunit (GST Ya) gene ARE by interacting with MIF.
Applications De Recherche Scientifique
Cardioprotection
BTZO-1 a été identifié comme un agent cardioprotecteur . Il active l'expression génique médiée par l'élément de réponse aux antioxydants (ARE) et supprime l'apoptose des cardiomyocytes induite par le stress oxydatif in vitro . Cela suggère que this compound pourrait être utilisé dans le traitement des maladies cardiaques.
Activation de l'élément de réponse aux antioxydants (ARE)
This compound est connu pour activer l'élément de réponse aux antioxydants (ARE), un régulateur clé de l'expression des protéines antioxydantes . Cette activation peut aider à protéger les cellules des dommages causés par les radicaux libres nocifs et les espèces réactives de l'oxygène.
Interaction avec le facteur inhibiteur de la migration des macrophages (MIF)
This compound s'est avéré se lier au facteur inhibiteur de la migration des macrophages (MIF), une protéine connue pour protéger les cellules du stress oxydatif . Cette interaction est nécessaire pour l'activation du gène ARE de la sous-unité Ya de la glutathion S-transférase (GST Ya) .
Protection contre les lésions d'ischémie-reperfusion
Un dérivé actif de this compound a montré qu'il protégeait le tissu cardiaque pendant les lésions d'ischémie-reperfusion chez le rat . Cela suggère des applications potentielles de this compound dans les traitements de pathologies telles que les accidents vasculaires cérébraux et les crises cardiaques, où les tissus sont endommagés en raison d'une perte temporaire de flux sanguin.
Activité antifibrotique
Une étude a révélé que certains dérivés de 2-(pyridin-2-yl)pyrimidine, qui sont structurellement similaires à this compound, ont une activité antifibrotique . Bien que cela n'implique pas directement this compound, cela suggère des pistes de recherche potentielles sur les effets antifibrotiques possibles du composé.
Propriétés optoélectroniques
Une étude a exploré les propriétés optoélectroniques d'un complexe Pt(II) avec l'acide 2-Pyridin-2-Yl-1,3-Thiazole-4-Carboxylique . Bien que cela n'implique pas directement this compound, cela suggère des pistes de recherche potentielles sur les applications possibles du composé en optoélectronique.
Mécanisme D'action
Target of Action
The primary target of BTZO-1 is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a protein known to protect cells from oxidative insult .
Mode of Action
This compound binds to MIF with a dissociation constant (Kd) of 68.6 nM . This binding requires the intact N-terminal Pro1 of MIF . In the presence of this compound, MIF activates the Antioxidant Response Element (ARE)-mediated gene expression .
Biochemical Pathways
The interaction between this compound and MIF leads to the activation of the glutathione S-transferase Ya subunit (GST Ya) gene ARE . This suggests that this compound activates the GST Ya gene ARE by interacting with MIF .
Result of Action
This compound has been shown to suppress oxidative stress-induced cardiomyocyte apoptosis in vitro . This suggests that this compound could potentially have cardioprotective effects.
Action Environment
It’s worth noting that the binding of this compound to mif was observed in a buffer solution with a ph of 73 or 60 , indicating that the pH of the environment could potentially influence the binding efficiency.
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
The effects of 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one on cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-pyridin-2-yl-1,3-benzothiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2OS/c16-12-9-5-1-2-7-11(9)17-13(15-12)10-6-3-4-8-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAKVEWPYUIGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431601 | |
Record name | 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99420-15-2 | |
Record name | 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99420-15-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BTZO-1?
A: this compound functions as an activator of the antioxidant response element (ARE) pathway. [, , ] It achieves this by binding to macrophage migration inhibitory factor (MIF). [] This interaction leads to the increased expression of cytoprotective proteins like heme oxygenase-1 (HO-1), which are regulated by the ARE. [, ]
Q2: What are the potential therapeutic benefits of this compound based on preclinical studies?
A: Preclinical studies in rat models of inflammatory bowel disease (IBD) show promise for this compound and its derivatives. In models using dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS), this compound administration attenuated colitis symptoms such as large intestine shortening, diarrhea, intestinal bleeding, and myeloperoxidase (MPO) activity. [] This protective effect is linked to the induction of HO-1 expression in the rectum. [] Additionally, this compound improved the developmental competence of bovine oocytes in vitro by reducing apoptosis and enhancing blastocyst formation rates, possibly through its antioxidant properties. []
Q3: Has this compound demonstrated efficacy in any specific disease models?
A: Yes, this compound and its derivatives, particularly BTZO-15, have shown significant efficacy in preclinical models of inflammatory bowel disease (IBD). [, ] In both DSS- and TNBS-induced colitis rat models, BTZO-15 effectively reduced inflammatory markers and histological damage in the colon. [, ] These findings suggest its potential as a therapeutic agent for IBD.
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A: While specific SAR studies are not extensively detailed in the provided research, the development of BTZO-15 from this compound highlights the exploration of structural modifications to optimize the compound's profile. [] The fact that BTZO-15 exhibits a favorable ADME-Tox profile suggests that structural modifications can impact its pharmacological properties. [] Further research into the SAR of this class of compounds would be beneficial to guide the development of more potent and selective ARE activators.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.